molecular formula C20H17F2N3O2S B2496845 N'-(2-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide CAS No. 895802-02-5

N'-(2-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide

Cat. No.: B2496845
CAS No.: 895802-02-5
M. Wt: 401.43
InChI Key: ZUNFIRRUHFYJLB-UHFFFAOYSA-N
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Description

N'-(2-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide is a fluorinated thiazole derivative featuring:

  • Aromatic substituents: A 2-fluorophenyl group attached to the ethanediamide nitrogen and a 4-fluorophenyl group on the thiazole ring.
  • Heterocyclic core: A 4-methyl-1,3-thiazole moiety, known for its role in modulating biological activity.
  • Linker: An ethyl chain connecting the thiazole and ethanediamide groups.

Properties

IUPAC Name

N'-(2-fluorophenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O2S/c1-12-17(28-20(24-12)13-6-8-14(21)9-7-13)10-11-23-18(26)19(27)25-16-5-3-2-4-15(16)22/h2-9H,10-11H2,1H3,(H,23,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNFIRRUHFYJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide typically involves multiple steps, starting from commercially available precursors. One common method involves the Hantzsch thiazole synthesis, where a substituted thiourea reacts with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality control. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-(2-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new aromatic rings or alkyl chains.

Scientific Research Applications

N’-(2-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(2-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical parameters of the target compound with structurally related analogs:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Key Modifications Source
N'-(2-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide (Target) R1=2-F-phenyl; R2=4-F-phenyl C22H20F2N3O2S ~440.47 Dual fluorine substitution -
N'-(2-ethylphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide () R1=2-ethylphenyl; R2=4-F-phenyl C22H22FN3O2S 411.49 Ethyl vs. fluorine at R1
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide () R1=3-F-phenyl; R2=MeO-Me-phenyl C22H20F2N3O3S 443.48 Methoxy-methyl substitution at R2
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide () R1=4-Cl-phenyl; R2=4-F-phenyl C20H17ClFN3O2S 417.88 Chlorine substitution at R1

Key Observations :

  • Fluorine vs.
  • Ethyl vs. Fluorine : ’s ethyl group at R1 reduces polarity, which may affect solubility and membrane permeability .
  • Methoxy-Methyl Substitution : ’s methoxy-methyl group introduces hydrogen-bonding capacity, influencing receptor binding .

Mechanistic Insights :

  • Fluorophenyl-thiazole derivatives (e.g., ) exhibit kinase inhibition by competing with ATP binding pockets, a trait likely shared by the target compound .
  • Chlorophenyl analogs () may prioritize metabolic stability over potency due to reduced electronegativity .

Biological Activity

N'-(2-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide is a novel compound with significant potential in medicinal chemistry. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C19H22F2N4S\text{C}_{19}\text{H}_{22}\text{F}_2\text{N}_4\text{S}

This structure features a thiazole ring, which is known for its biological activity, particularly in anti-inflammatory and anticancer applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. Notably, it has been studied for its potential as an inhibitor of key enzymes such as phosphodiesterase (PDE) and mitogen-activated protein kinases (MAPK), which play crucial roles in inflammatory responses and cellular proliferation.

Pharmacological Effects

  • Anti-inflammatory Activity : Research indicates that the compound exhibits significant anti-inflammatory properties by inhibiting TNFα release and modulating cytokine production. This effect is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
  • Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, which is a significant factor in neurodegenerative diseases.

Study 1: Anti-inflammatory Efficacy

In a study involving rodent models of inflammation, the administration of the compound resulted in a marked reduction in paw edema and inflammatory cytokines compared to control groups. The study highlighted its potential as a therapeutic agent for chronic inflammatory conditions .

Study 2: Anticancer Activity

A recent investigation focused on the compound's effects on various cancer cell lines. Results showed that it inhibited cell viability and induced apoptosis in breast cancer cells through the modulation of apoptotic markers such as Bcl-2 and Bax .

Data Table: Summary of Biological Activities

Activity Type Mechanism Model/System Outcome
Anti-inflammatoryTNFα inhibitionRodent modelsReduced paw edema
AnticancerInduction of apoptosisBreast cancer cell linesDecreased cell viability
NeuroprotectionOxidative stress reductionNeuronal cell culturesEnhanced cell survival

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